Ion Mobility Spectrometry (IMS) Differentiation from 3- and 4-Amino Positional Isomers
The reduced mobility of protonated 5-amino-1-phenylpyrazole was measured to be higher than that of its 3- and 4-amino positional isomers via ion mobility spectrometry (IMS) [1]. This experimental finding is attributed to a distinct protonation mechanism where the 5-isomer is preferentially protonated on the endocyclic nitrogen, leading to charge delocalization and a reduced interaction with drift gas molecules [1].
| Evidence Dimension | Ion Mobility (Protonated State) |
|---|---|
| Target Compound Data | Higher mobility |
| Comparator Or Baseline | 3-amino-1-phenylpyrazole and 4-amino-1-phenylpyrazole |
| Quantified Difference | Higher mobility (qualitatively stated) |
| Conditions | Ion mobility spectrometry (IMS) in air, nitrogen, and carbon dioxide at temperatures between 150 and 250°C [1]. |
Why This Matters
This fundamental difference in protonation behavior is a critical quality control and procurement discriminator, as it confirms that 5-amino-1-phenylpyrazole is a chemically distinct entity that cannot be analytically or functionally substituted by its positional isomers.
- [1] The mobility and ion structure of protonated aminoazoles. Abstract, 1991. View Source
